molecular formula C17H21N3O4S B11017593 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11017593
M. Wt: 363.4 g/mol
InChI Key: NBYAZESRMLJWHK-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5, forming a hydrazone linkage (Z-configuration) with a tetrahydro-2H-pyran ring. The pyran moiety is further substituted at position 4 with a 4-methoxyphenyl group and a carboxamide functional group.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenyl)oxane-4-carboxamide

InChI

InChI=1S/C17H21N3O4S/c1-22-11-14-19-20-16(25-14)18-15(21)17(7-9-24-10-8-17)12-3-5-13(23-2)6-4-12/h3-6H,7-11H2,1-2H3,(H,18,20,21)

InChI Key

NBYAZESRMLJWHK-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the methoxyphenyl and tetrahydropyran groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name/ID Core Heterocycle Key Substituents Notable Features
Target Compound 1,3,4-Thiadiazole Methoxymethyl, 4-methoxyphenyl, pyran-carboxamide Enhanced solubility from methoxymethyl; pyran improves metabolic stability
Compound 8e (Song et al., 2005) 1,3,4-Thiadiazole 3,4,5-Trimethoxyphenyl, 2-chloro-pyridinyl 55.71% inhibition of PC3 cells at 5 μM
CID 1259612-71-9 1,3,4-Oxadiazole Methyl, tetrahydro-2H-pyran, thiazol-2-yl Oxadiazole offers higher electron density vs. thiadiazole
N-Substituted Thiazole Carboxamides Thiazole 4-Pyridinyl, methyl Demonstrated kinase inhibition via carboxamide coupling
Key Observations:

Thiadiazole derivatives (e.g., Compound 8e) show anticancer activity linked to substituent bulkiness and electron-withdrawing groups .

Substituent Impact :

  • The methoxymethyl group on the thiadiazole may enhance aqueous solubility compared to the chloro-pyridinyl group in Compound 8e .
  • The tetrahydro-2H-pyran ring in the target compound and CID 1259612-71-9 likely improves metabolic stability over simpler aryl groups .

Biological Activity :

  • Compound 8e’s 55.71% inhibition of PC3 cells at 5 μM suggests that bulky aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) enhance cytotoxicity . The target compound’s 4-methoxyphenyl group may offer moderate activity but requires empirical validation.

ADME Profiles :
  • The pyran and methoxymethyl groups may reduce cytochrome P450-mediated metabolism compared to compounds with unsubstituted thiadiazoles .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a novel organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities based on current research findings.

Structural Overview

The compound features a thiadiazole ring , a tetrahydropyran moiety , and methoxyphenyl groups , which are known to enhance pharmacological properties. The unique combination of these structural elements suggests a promising profile for various biological activities.

Synthesis

The synthesis of this compound can be achieved through several multi-step organic reactions. Key methods include:

  • Formation of the thiadiazole ring.
  • Introduction of the tetrahydropyran moiety.
  • Coupling with methoxyphenyl derivatives.

These synthetic routes are crucial for optimizing yield and purity, potentially utilizing advanced techniques such as continuous flow synthesis.

Biological Activities

Preliminary studies indicate that compounds containing thiadiazole and tetrahydropyran structures exhibit diverse biological activities. Key findings include:

  • Antimicrobial Activity : Compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene] have shown effectiveness against various microbial strains.
  • Anticancer Properties : Research has highlighted the anticancer potential of thiadiazole derivatives, suggesting that this compound may also possess similar capabilities.
  • Anti-inflammatory Effects : Studies indicate that related compounds can exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
5-MethylthiadiazoleThiadiazole ringAntimicrobial
4-MethoxyphenylacetamideMethoxyphenyl groupAnalgesic
Tetrahydropyran derivativesTetrahydropyran ringAntiviral

This comparison illustrates the potential uniqueness of this compound due to its combined structural features.

Case Studies and Research Findings

Recent literature provides insights into the biological activities of thiadiazole derivatives:

  • A study published in Pharmaceutical Research demonstrated that certain thiadiazole compounds exhibited significant anticancer activity against various cancer cell lines, with IC50 values indicating potent effects .
  • Another research article highlighted the anti-tubercular activity of thiadiazole derivatives against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains .
  • Docking studies have revealed interactions between thiadiazole compounds and key amino acids in target proteins, suggesting mechanisms through which these compounds exert their biological effects .

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